molecular formula C6H12O2 B165007 1,2-Cyclohexanediol CAS No. 931-17-9

1,2-Cyclohexanediol

Cat. No.: B165007
CAS No.: 931-17-9
M. Wt: 116.16 g/mol
InChI Key: PFURGBBHAOXLIO-UHFFFAOYSA-N
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Description

1,2-Cyclohexanediol is a chemical compound that can exist in either cis or trans isomers . It is found in castoreum and is used as a pharmaceutical intermediate . The molecular formula of this compound is C6H12O2 .


Synthesis Analysis

There are two main routes to synthesize this compound: the hydrolysis of cyclohexene oxide and the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide . Both reactions can be carried out with zeolites as catalysts under solvent-free conditions . A high yield of this compound can be obtained under mild conditions .


Molecular Structure Analysis

The molecular formula of this compound is C6H12O2 . It has a molecular weight of 116.1583 . The structure of this compound is also available as a 2D Mol file .


Chemical Reactions Analysis

This compound can undergo selective dehydrogenation over Cu2+1O/MgO Catalysts . It can also be produced from the direct hydrolysis of cyclohexene oxide .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 236.7±8.0 °C at 760 mmHg, and a flash point of 114.3±13.0 °C . It has a molar refractivity of 30.9±0.3 cm3, and a molar volume of 100.4±3.0 cm3 .

Scientific Research Applications

Cu-Catalytic System for Synthesis

  • Application : 1,2-Cyclohexanediol is used as an efficient and versatile bidentate O-donor ligand in a Cu-catalytic system. This system is particularly effective for the synthesis of aryl, heteroaryl, and vinyl sulfides, offering high yields and functional group tolerance (Kabir et al., 2010).

Synthesis of trans-1,2-Cyclohexanediol

  • Application : trans-1,2-Cyclohexanediol can be synthesized through the oxidation of cyclohexene using various catalysts and conditions. This process is notable for its atom economy and environmentally friendly approach (Yu et al., 2014).

Zeolite-Catalyzed Synthesis

  • Application : Zeolites are used as catalysts for synthesizing this compound under solvent-free conditions, highlighting a green approach for diol synthesis (Lei et al., 2016).

Microreactor Synthesis

  • Application : The synthesis of trans-1,2-cyclohexanediol in a microreactor shows advantages over conventional batch production, including safety, reaction rate, and product purity (Hartung et al., 2007).

Oxidation of Olefins

  • Application : The oxidation of cyclohexene to this compound is facilitated using metal oxide catalysts, demonstrating high efficiency and selectivity (Zhang et al., 2009).

Bioconversions by Gluconobacter oxydans

  • Application : The enzymatic oxidation of this compound by Gluconobacter oxydans is used for specific bioconversions, showcasing the versatility of this diol in biocatalysis (Adlercreutz, 1989).

Asymmetric Cyclopropanation

  • Application : Optically pure trans-1,2-cyclohexanediol serves as an efficient chiral auxiliary for asymmetric cyclopropanation of substituted allylic alcohols, offering excellent yields and diastereoselectivities (Charette & Marcoux, 1993).

Mechanism of Action

Target of Action

1,2-Cyclohexanediol is an important organic intermediate . It primarily targets chemical reactions such as dehydration, halogenation, dehydrogenation, and esterification . These reactions are crucial in various industrial processes, including the manufacture of polyester resins, epoxy resins, catechol, and other products .

Mode of Action

The compound interacts with its targets through two main routes: the hydrolysis of cyclohexene oxide and the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide . In the hydrolysis of cyclohexene oxide, a dissociative alkoxy anion from the self-ionization of this compound attacks the cyclohexene oxide oxonium ion, resulting in the formation of polyether polyols .

Biochemical Pathways

The enzymatic oxidation of this compound and related substrates by Gluconobacter oxydans was investigated . At low pH, membrane-bound enzymes were active, and at high pH, NAD-dependent, soluble enzymes showed activity . This indicates that the compound affects the enzymatic oxidation pathways in Gluconobacter oxydans.

Result of Action

The result of the compound’s action is the formation of polyether polyols in the organic layer . These polyols are crucial in various industrial applications, including the production of polyurethane foams, adhesives, sealants, and elastomers.

Action Environment

The reactions involving this compound are carried out under solvent-free conditions . This is aimed at establishing green routes for the synthesis of this compound . Environmental factors such as temperature and pH play a significant role in the compound’s action, efficacy, and stability .

Properties

IUPAC Name

cyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFURGBBHAOXLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871843
Record name 1,​2-​Cyclohexanediol
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Molecular Weight

116.16 g/mol
Source PubChem
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CAS No.

931-17-9, 54383-22-1, 1792-81-0, 1460-57-7
Record name 1,2-Cyclohexanediol
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Record name 1,2-Cyclohexanediol
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Record name trans-1,2-Cyclohexanediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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